2-Cyclopropanecarbonylcyclopentan-1-one
Description
2-Cyclopropanecarbonylcyclopentan-1-one (CAS: 882828-47-9) is a bicyclic ketone featuring a cyclopropane ring fused to a cyclopentanone moiety via a carbonyl group. This compound is commercially available through two suppliers, as noted in supplier databases . Its structure combines the inherent ring strain of cyclopropane with the conformational flexibility of cyclopentanone, making it a unique substrate for studying strain-driven reactivity and stereoelectronic effects.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(cyclopropanecarbonyl)cyclopentan-1-one |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-2-7(8)9(11)6-4-5-6/h6-7H,1-5H2 |
InChI Key |
WOTSMVMKFYSEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonylcyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of 2-Cyclopropanecarbonylcyclopentan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanecarbonylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the carbonyl group is targeted.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropanecarbonylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The following table summarizes key structural analogs and their differences:
Key Observations:
- Ring Size Impact : Replacing cyclopentane with cyclohexane (e.g., 13618-28-5) reduces ring strain, likely enhancing thermal stability but diminishing reactivity in strain-driven processes .
- Substituent Effects: The cyclopropanecarbonyl group introduces significant steric and electronic effects due to cyclopropane’s 60° bond angles and sp³ hybridization. The di-cyclopentylidene derivative (5682-82-6) exhibits a fully conjugated system, which may increase its photochemical activity compared to the non-conjugated cyclopropane analog .
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